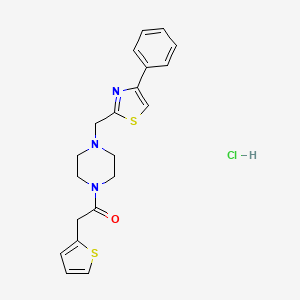

1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

Description

The compound 1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride features a piperazine core substituted with a phenylthiazole-methyl group and a thiophen-2-yl ethanone moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2.ClH/c24-20(13-17-7-4-12-25-17)23-10-8-22(9-11-23)14-19-21-18(15-26-19)16-5-2-1-3-6-16;/h1-7,12,15H,8-11,13-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFUCLACZCFXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride, a compound with the molecular formula C19H20ClN3OS2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

-

Formation of Intermediates :

- The thiazole ring is synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

- The piperazine moiety is introduced via an alkylation reaction.

-

Coupling Reaction :

- The intermediates are coupled using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

-

Final Product Isolation :

- The final product is purified through recrystallization or chromatography techniques.

The compound's biological activity can be attributed to its interaction with various molecular targets, including enzymes and receptors. It exhibits potential as an antagonist at histamine H3 receptors and may influence several biochemical pathways related to cell viability and apoptosis .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds demonstrate significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains, including Bacillus subtilis and Candida albicans .

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Bacillus subtilis | 10–22 | Gentamicin |

| Escherichia coli | 8–16 | Ciprofloxacin |

| Candida albicans | 10–22 | Fluconazole |

Anticancer Properties

The compound has been investigated for its anticancer potential. It inhibits CDK9-mediated RNA polymerase II transcription, which is essential for cancer cell proliferation. This inhibition leads to a decrease in the expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

- Study on Antimicrobial Activity :

- Anticancer Activity Assessment :

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good bioavailability and metabolic stability, making it a suitable candidate for further development in drug formulation .

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of compounds containing thiazole derivatives. The compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells and inhibit specific signaling pathways associated with tumor growth.

- Case Study : A study demonstrated that related thiazole compounds exhibited cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent antitumor activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Thiazole derivatives have been evaluated for their efficacy against various bacterial strains:

- Comparative Study : Research indicated that certain thiazole derivatives demonstrated antimicrobial activity comparable to established antibiotics such as norfloxacin. This suggests potential applications in treating bacterial infections .

Neuroprotective Effects

The neuroprotective capabilities of thiazole derivatives are gaining attention due to their ability to modulate oxidative stress:

- Mechanism : These compounds can reduce oxidative stress markers in neuronal cultures, which is vital for protecting neurons from damage.

- Case Study : Investigations into thiazole derivatives indicated significant neuroprotective effects, suggesting that modifications to the thiazole ring can enhance these properties .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits signaling pathways | IC50 = 1.61 µg/mL against A-431 cells |

| Antimicrobial | Inhibits bacterial growth | Comparable efficacy to norfloxacin |

| Neuroprotective | Reduces oxidative stress markers | Enhances neuronal protection |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperazine and Thiazole

Key Differences

- Phenylthiazole vs. Methylthiazole: The target compound’s 4-phenylthiazole group (lipophilic, π-π interactions) contrasts with the 4-methylthiazole in 1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride (). The phenyl group increases molecular weight (381.92 vs.

- Thiophen-2-yl vs. p-Tolyloxy: The thiophen-2-yl ethanone in the target compound introduces aromatic heterocyclic diversity compared to the p-tolyloxy group in . Thiophene’s electron-rich structure may enhance binding to metal ions or aromatic residues in enzymes .

Structural Analog Table

Impact of Salt Forms on Solubility

- The hydrochloride salt in the target compound and improves aqueous solubility compared to neutral analogs like 2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (). However, 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride () has higher solubility due to its dihydrochloride form but lacks the phenylthiazole and thiophene groups .

Critical Analysis of Structural Features

Pharmacokinetic Considerations

- Lipophilicity : The phenylthiazole and thiophene groups increase logP, favoring blood-brain barrier penetration but risking higher plasma protein binding.

- Metabolic Stability : Piperazine derivatives often undergo N-dealkylation or oxidation; bulky substituents (e.g., phenylthiazole) may slow metabolism compared to methylthiazole analogs .

Structural Optimization Opportunities

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenylthiazole could enhance binding affinity.

- Replacing thiophene with bicyclic systems (e.g., ’s cyclopenta[b]thiophene) might improve rigidity and selectivity .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves sequential alkylation and acylation of the piperazine core. For example, coupling a thiophen-2-yl acetyl moiety with a 4-((4-phenylthiazol-2-yl)methyl)piperazine intermediate under reflux conditions in methanol or dichloromethane (DCM) with triethylamine (TEA) as a base . Adjusting stoichiometry (e.g., 1.2 equiv of acylating agents) and reaction time (e.g., 12–24 hours) can enhance yield. Purification via column chromatography (e.g., ethyl acetate/hexane) or recrystallization from ethanol is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with thiophene protons resonating at δ 6.8–7.5 ppm and piperazine signals at δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 456.12) .

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates (e.g., R = 0.3 in ethyl acetate/hexane) .

Q. How is the hydrochloride salt form stabilized during synthesis?

Methodological Answer: The hydrochloride salt is formed by treating the free base with HCl in methanol under ice-cooled conditions. Excess HCl is removed via vacuum concentration, and the product is recrystallized from methanol to ensure purity. Stability is maintained by storing the compound in anhydrous environments .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .

- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values .

Advanced Research Questions

Q. How do structural modifications to the thiophene or phenylthiazole groups affect bioactivity?

Methodological Answer:

- Thiophene Substituents: Introducing electron-withdrawing groups (e.g., nitro) enhances antibacterial activity by increasing electrophilicity, as shown in analogs with MICs ≤ 2 μg/mL .

- Phenylthiazole Modifications: Fluorination at the phenyl ring improves metabolic stability and blood-brain barrier penetration, critical for CNS-targeted studies .

Q. What crystallographic challenges arise in determining this compound’s structure, and how are they resolved?

Methodological Answer: Crystallization difficulties due to conformational flexibility of the piperazine ring are mitigated by slow vapor diffusion using methanol/water. X-ray diffraction reveals torsional angles (e.g., 45–55° between thiophene and phenylthiazole planes), validated via SHELX software .

Q. How can contradictory biological activity data across studies be systematically analyzed?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., pH, serum content) across studies. For example, discrepancies in IC values may arise from differences in cell culture media .

- QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate substituent effects (e.g., logP, polar surface area) with activity trends .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, analyzing degradation via HPLC. Hydrochloride salts show maximal stability at pH 4–6 .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C), guiding storage at 4°C in desiccators .

Q. How does the piperazine ring’s conformation influence receptor binding?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) reveals that the chair conformation of piperazine enhances binding to serotonin receptors (5-HT), with binding energies ≤ -8.5 kcal/mol. Pharmacophore mapping identifies critical hydrogen bonds with Asp155 and Ser159 residues .

Q. What synthetic routes enable isotopic labeling (e.g., 14^{14}14C) for pharmacokinetic studies?

Methodological Answer:

- Radiolabeling: Incorporate C at the ketone position via Claisen condensation using C-acetic anhydride. Purify via reverse-phase HPLC (C18 column, acetonitrile/water) .

- Tracer Studies: Administer labeled compound in rodent models, with plasma samples analyzed via liquid scintillation counting to determine half-life (t) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.